WST-1

Descripción general

Descripción

WST-1 is a highly sensitive tetrazolium reagent. It is known for producing a water-soluble formazan dye, which is dark red in color, in the presence of NADH and cell proliferation assays due to cleavage by mitochondrial dehydrogenase.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of WST-1 involves the reaction of 4-iodoaniline with 4-nitrobenzoyl chloride to form an intermediate. This intermediate is then reacted with sodium azide to form the tetrazole ring. The final step involves the sulfonation of the benzene ring to introduce the disulfonate groups.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors to ensure precise control over reaction conditions. The process includes steps such as purification through crystallization and drying to obtain the final product in a pure form.

Análisis De Reacciones Químicas

Types of Reactions

WST-1 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states.

Reduction: It can be reduced to form amines or other reduced products.

Substitution: The iodophenyl group can undergo substitution reactions with nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium hydroxide. The reactions are typically carried out under controlled temperatures and pH conditions to ensure the desired product formation.

Major Products Formed

The major products formed from these reactions include various oxidation and reduction products, as well as substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

WST-1 has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in various chemical reactions and assays.

Biology: Employed in cell proliferation assays to measure cell viability and growth.

Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.

Industry: Utilized in the production of dyes and other chemical products.

Mecanismo De Acción

The mechanism of action of WST-1 involves its reduction by mitochondrial dehydrogenase enzymes in living cells. This reduction leads to the formation of a water-soluble formazan dye, which can be measured spectrophotometrically. The molecular targets include mitochondrial enzymes, and the pathways involved are related to cellular respiration and energy production.

Comparación Con Compuestos Similares

Similar Compounds

2-(4-Iodophenyl)-3-(4-nitrophenyl)-5-phenyltetrazolium Chloride: Similar in structure but lacks the disulfonate groups.

Iodonitrotetrazolium Chloride: Another tetrazolium salt used in biochemical research.

Uniqueness

WST-1 is unique due to its disulfonate groups, which enhance its solubility in water and make it particularly useful in aqueous assays. This property distinguishes it from other similar compounds and broadens its range of applications.

Actividad Biológica

WST-1 (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-(2,4-disulfonatophenyl)-2H-tetrazolium, monosodium salt) is a widely utilized colorimetric reagent in cell viability assays. It is particularly noted for its ability to measure cellular metabolic activity, providing insights into cell health and proliferation. This article delves into the biological activity of this compound, highlighting its applications, mechanisms, and comparative studies with other assays.

This compound functions by being reduced to a water-soluble formazan dye by mitochondrial succinate dehydrogenase in viable cells. Unlike other tetrazolium salts such as MTT, this compound's structure prevents it from entering cells due to its negative charge, leading to extracellular reduction. This characteristic allows for a more straightforward interpretation of results as it eliminates potential confounding factors associated with intracellular accumulation.

Applications in Cell Viability Assays

This compound is extensively used in various biological and medical research applications:

- Cell Proliferation Studies : It serves as an efficient tool for assessing the effects of drugs or treatments on cell growth.

- Toxicity Testing : this compound assays are employed to evaluate cytotoxicity in response to environmental toxins or pharmacological agents.

- Cancer Research : The assay has been used to screen for radiation-sensitive cancer cell lines and assess the efficacy of chemotherapeutic agents.

This compound vs. MTT Assay

A comparative study evaluated the effectiveness of the this compound assay against the MTT assay in measuring cytotoxicity. The findings demonstrated that while both assays correlate well under standard conditions, this compound provides advantages in terms of speed and ease of use due to its solubility and lack of need for solubilization steps post-assay .

| Feature | This compound | MTT |

|---|---|---|

| Solubility | Water-soluble | Requires organic solvent |

| Cell permeability | Non-permeable | Permeable |

| Time to result | 1-4 hours | 4-6 hours |

| Toxicity sensitivity | High | Moderate |

Study on Rat Airway Smooth Muscle Cells

In a study conducted on rat airway smooth muscle (ASM) cells, the biological activity of this compound was evaluated by measuring cell viability after treatment with varying dosages of a recombinant protein (MRP-14). The results indicated that higher concentrations (200 ng/ml and above) significantly inhibited cell viability compared to lower doses (1 ng/ml), with maximum inhibition observed at 800 ng/ml after 72 hours .

The study utilized one-way ANOVA for statistical analysis, confirming significant differences between treatment groups (F=15.766, P<0.05). This highlights the utility of this compound in assessing cellular responses to external stimuli over extended periods.

Validation in Interlaboratory Studies

This compound has also been validated through interlaboratory studies focusing on its reproducibility and reliability across different settings. Results indicated consistent performance metrics with low relative standard deviation (RSD) values across participating laboratories, supporting its use as a standard assay for cell viability .

Research Findings Summary

The following table summarizes key findings from various studies utilizing the this compound assay:

Propiedades

Número CAS |

150849-52-8 |

|---|---|

Fórmula molecular |

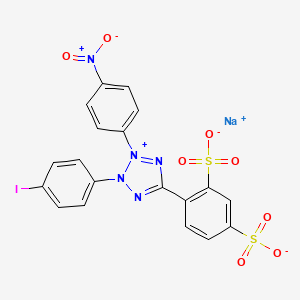

C19H12IN5NaO8S2 |

Peso molecular |

652.4 g/mol |

Nombre IUPAC |

sodium;4-[2-(4-iodophenyl)-3-(4-nitrophenyl)tetrazol-3-ium-5-yl]benzene-1,3-disulfonate |

InChI |

InChI=1S/C19H12IN5O8S2.Na/c20-12-1-3-13(4-2-12)23-21-19(22-24(23)14-5-7-15(8-6-14)25(26)27)17-10-9-16(34(28,29)30)11-18(17)35(31,32)33;/h1-11H,(H-,28,29,30,31,32,33); |

Clave InChI |

XNCFFHPDHZIISK-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)[O-])S(=O)(=O)[O-])I.[Na+] |

SMILES canónico |

C1=CC(=CC=C1N2N=C(N=[N+]2C3=CC=C(C=C3)[N+](=O)[O-])C4=C(C=C(C=C4)S(=O)(=O)O)S(=O)(=O)[O-])I.[Na] |

Apariencia |

Solid powder |

Key on ui other cas no. |

150849-52-8 |

Pictogramas |

Irritant |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

WST-1; WST 1; WST1; |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.